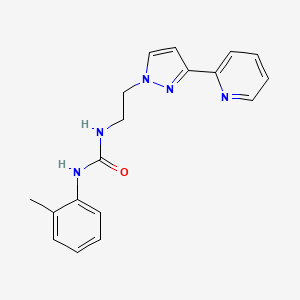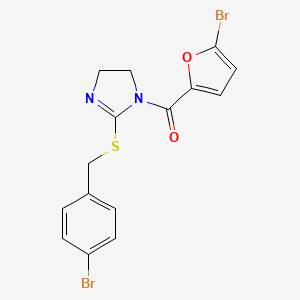![molecular formula C9H10BrFN2O2 B2402101 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine CAS No. 2197600-86-3](/img/structure/B2402101.png)
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
Chemoselective functionalization of halogenated pyridines, including those similar to 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine, has been explored. This process, involving palladium-catalyzed amination, leads to the selective substitution of bromide, chloro, and fluoro groups. Such functionalization is crucial for synthesizing various compounds, including those used in pharmaceuticals and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis in Medical Imaging
The compound is potentially significant in the radiosynthesis of fluoropyridines, which are valuable in medical imaging, particularly PET scans. A study demonstrates the efficient synthesis of 2-amino-5-[18F]fluoropyridines, essential in radiolabeling and imaging processes (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Orexin Receptor Modulation
The selective modulation of orexin receptors by derivatives of 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine has been studied, especially in the context of eating disorders and compulsive behavior. Compounds such as GSK1059865, related to 4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine, have been evaluated for their effects on compulsive food consumption and binge eating in animal models (Piccoli et al., 2012).
Synthesis of Pyridines and Pyridones
The compound is instrumental in synthesizing various pyridine and pyridone derivatives. Techniques such as Suzuki reactions have been employed to create a range of substituted pyridines, which are essential in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).
Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. Compounds like 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives have shown varying degrees of antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
Certain triazole Schiff bases derived from halopyridines have been investigated as corrosion inhibitors, demonstrating effectiveness in protecting mild steel in acidic media. These findings highlight the compound's role in industrial applications, particularly in corrosion protection (Chaitra, Mohana, & Tandon, 2015).
Eigenschaften
IUPAC Name |
4-(5-bromo-3-fluoropyridin-2-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c10-5-1-6(11)9(13-2-5)15-8-4-14-3-7(8)12/h1-2,7-8H,3-4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRBTLODZIZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)OC2=C(C=C(C=N2)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
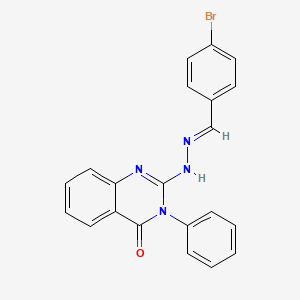
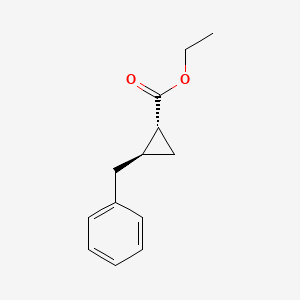
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)


![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)
![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)
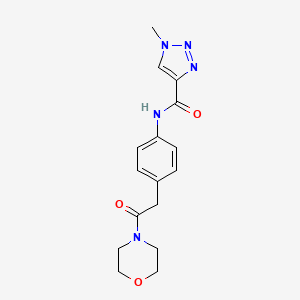
![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)
![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)
